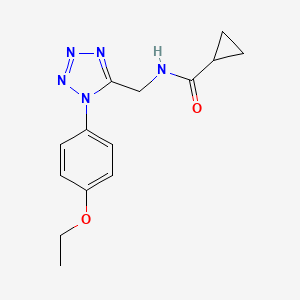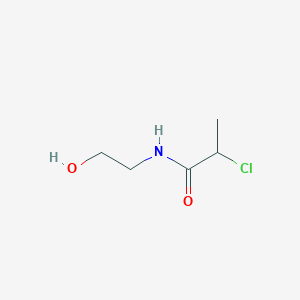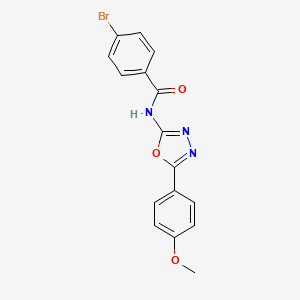
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions.
作用机制
The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves inhibition of ATP citrate lyase, which leads to a reduction in the production of cholesterol and fatty acids. This, in turn, leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can contribute to the development of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in LDL cholesterol and triglycerides, an increase in high-density lipoprotein (HDL) cholesterol, and a decrease in markers of inflammation. In addition, this compound has been shown to improve endothelial function, which is an important factor in the development of atherosclerosis.
实验室实验的优点和局限性
One of the major advantages of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its ability to lower lipid levels without causing significant side effects. This makes it a promising candidate for the treatment of cardiovascular diseases, especially in patients who are intolerant to statins. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the research and development of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical settings. Finally, there is a need for more research to understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new therapies for atherosclerosis and other related conditions.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions. Further research is needed to investigate the long-term safety and efficacy of this compound in clinical settings, as well as its potential use in combination with other lipid-lowering agents.
合成方法
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethoxybenzyl bromide with sodium azide to form 4-ethoxyphenyl azide, followed by cyclopropanation of the resulting compound with ethyl diazoacetate. The final step involves the reaction of the cyclopropane intermediate with N-methyl-N-(trimethylsilyl)acetamide to form this compound.
科学研究应用
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials, and its potential therapeutic applications have been investigated in various cardiovascular diseases. This compound has been shown to have lipid-lowering effects by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-12-7-5-11(6-8-12)19-13(16-17-18-19)9-15-14(20)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGBPIMYAUFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2799983.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799984.png)
![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)
![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2799991.png)



![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)
